molecular formula C7H13Cl B13195818 (1-Chloropropan-2-yl)cyclobutane

(1-Chloropropan-2-yl)cyclobutane

Cat. No.: B13195818
M. Wt: 132.63 g/mol
InChI Key: XPRGJIYKDQRWJL-UHFFFAOYSA-N
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Description

(1-Chloropropan-2-yl)cyclobutane is an organic compound with the molecular formula C7H13Cl It consists of a cyclobutane ring substituted with a 1-chloropropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropropan-2-yl)cyclobutane can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 1-chloropropan-2-yl chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions.

Another method involves the use of a [2+2] cycloaddition reaction between an alkene and an allene, followed by chlorination of the resulting cyclobutane derivative. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Chloropropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of alcohols, amines, or ethers.

    Oxidation: Formation of cyclobutanone or cyclobutanol.

    Reduction: Formation of cyclobutane derivatives with reduced functional groups.

Scientific Research Applications

(1-Chloropropan-2-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Chloropropan-2-yl)cyclobutane involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    1-Chloropropane: A linear alkane with a chlorine substituent.

    Cyclobutanol: A cyclobutane derivative with a hydroxyl group.

Uniqueness

(1-Chloropropan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a 1-chloropropan-2-yl group

Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

1-chloropropan-2-ylcyclobutane

InChI

InChI=1S/C7H13Cl/c1-6(5-8)7-3-2-4-7/h6-7H,2-5H2,1H3

InChI Key

XPRGJIYKDQRWJL-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CCC1

Origin of Product

United States

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